molecular formula H4N4O4Pt B8089579 CID 138397980

CID 138397980

Cat. No.: B8089579
M. Wt: 319.14 g/mol
InChI Key: FCUFAHVIZMPWGD-UHFFFAOYSA-N
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Description

Platinum(2+) azanide–nitrosooxidanyl (1/2/2) is a complex chemical compound that features a platinum ion coordinated with azanide and nitrosooxidanyl ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum(2+) azanide–nitrosooxidanyl (1/2/2) typically involves the reaction of platinum salts with azanide and nitrosooxidanyl precursors under controlled conditions. One common method is the reaction of platinum(II) chloride with sodium azanide and nitrosooxidanyl in an aqueous medium. The reaction is carried out at room temperature with constant stirring to ensure complete mixing of the reactants. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of Platinum(2+) azanide–nitrosooxidanyl (1/2/2) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Platinum(2+) azanide–nitrosooxidanyl (1/2/2) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of platinum.

    Reduction: It can be reduced to lower oxidation states or to elemental platinum.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) nanoparticles.

Scientific Research Applications

Platinum(2+) azanide–nitrosooxidanyl (1/2/2) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component of diagnostic imaging agents.

    Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Platinum(2+) azanide–nitrosooxidanyl (1/2/2) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum ion can form coordination complexes with nucleophilic sites on these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of DNA replication and transcription, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Platinum(2+) chloride: A simpler platinum complex used in various catalytic applications.

    Platinum(2+) ammine complexes: Known for their use in chemotherapy (e.g., cisplatin).

    Platinum(2+) acetylacetonate: Used in materials science for the preparation of thin films and coatings.

Uniqueness

Platinum(2+) azanide–nitrosooxidanyl (1/2/2) is unique due to its combination of azanide and nitrosooxidanyl ligands, which confer distinct reactivity and stability compared to other platinum complexes. This uniqueness makes it a valuable compound for specialized applications in catalysis, medicine, and materials science.

Properties

InChI

InChI=1S/2NO2.2H2N.Pt/c2*2-1-3;;;/h;;2*1H2;/q;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUFAHVIZMPWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[NH2-].N(=O)[O].N(=O)[O].[Pt+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N4O4Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932214
Record name Platinum(2+) azanide--nitrosooxidanyl (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14409-61-1
Record name Platinum(2+) azanide--nitrosooxidanyl (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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